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molecular formula C12H16O3 B8660560 2-{2-[(3-Methyloxiran-2-yl)methoxy]phenyl}ethan-1-ol CAS No. 112395-75-2

2-{2-[(3-Methyloxiran-2-yl)methoxy]phenyl}ethan-1-ol

Cat. No. B8660560
M. Wt: 208.25 g/mol
InChI Key: MWGOXWSFMLXWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945182

Procedure details

A mixture of 5.04 g (0.033 mole) of 2-(2-hydroxyethyl)-3-methylphenol, 1.33 g (0.033 mole) of sodium hydroxide in 135 ml of water, and 5.00 g (0.033 mmole) of erythro-(1-bromoethyl)oxirane in 25 ml of 1,2-dimethoxyethane was stirred at room temperature for about 72 hours. The mixture was extracted with 5×100 ml of ether. The extract was washed with dilute sodium hydroxide solution, dilute brine and saturated brine, dried over MgSO4 and concentrated in vacuo to give 4.25 g (58%) of 2-methyl-3-[2-(2-hydroxyethyl)phenoxymethyl]oxirane. A 1:1 (v/v) mixture of 1-methylethylamine and water (130 ml) was added to the oxirane and the mixture was heated at reflux for 5 hours, and concentrated in vacuo to dryness. The residue was dissolved in ether, dried over MgSO4 and concentrated to dryness to give 2.90 g of oil. The oil was flash chromatographed on a silica gel column by elution with 3% CH3OH in CHCl3 saturated with ammonia gas to give 0.5 g of product. Conversion to the oxalate salt gave material with m.p. 138°-140° C. (0.5 isopropanol solvate).
Name
2-(2-hydroxyethyl)-3-methylphenol
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
[Compound]
Name
erythro-(1-bromoethyl)oxirane
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[C:9](C)=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11].[OH-:12].[Na+]>O.COCCOC>[CH3:2][CH:3]1[CH:4]([CH2:5][O:11][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2][OH:1])[O:12]1 |f:1.2|

Inputs

Step One
Name
2-(2-hydroxyethyl)-3-methylphenol
Quantity
5.04 g
Type
reactant
Smiles
OCCC1=C(C=CC=C1C)O
Name
Quantity
1.33 g
Type
reactant
Smiles
[OH-].[Na+]
Name
erythro-(1-bromoethyl)oxirane
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
135 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 5×100 ml of ether
WASH
Type
WASH
Details
The extract was washed with dilute sodium hydroxide solution, dilute brine and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC1OC1COC1=C(C=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 123.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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